2-(3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

Catalog No.
S912074
CAS No.
1434142-05-8
M.F
C11H19NO4
M. Wt
229.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic...

CAS Number

1434142-05-8

Product Name

2-(3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-4-7(5-8)6-9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)

InChI Key

FITPVQKCXOGZGO-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1CC(C1)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CC(=O)O

2-(3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is a chemical compound characterized by its unique cyclobutyl structure and the presence of a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C11H19NO4C_{11}H_{19}NO_{4}, and it has a molecular weight of approximately 229.28 g/mol. The compound is primarily utilized in organic synthesis, particularly in the protection of amine groups during peptide synthesis, allowing for selective reactions without interference from the amine functionalities .

  • Organic synthesis

    The presence of the tert-butoxycarbonyl (Boc) protecting group suggests this molecule could be a useful intermediate in the synthesis of more complex organic molecules. The Boc group is a common protecting group for amines in organic synthesis, as it can be easily attached and removed under specific reaction conditions [PubChem, "2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid", ].

  • Medicinal chemistry

  • Peptide chemistry

Types of Reactions

This compound can undergo various chemical transformations, including:

  • Oxidation: It can be oxidized to yield carboxylic acids.
  • Reduction: The Boc protecting group can be removed through reduction, resulting in free amines.
  • Substitution: The Boc group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate and chromium trioxide are commonly used.
  • Reducing Agents: Lithium aluminum hydride or catalytic hydrogenation can facilitate the removal of the Boc group.
  • Substitution Conditions: Often involves nucleophiles such as amines or alcohols in the presence of a base.

2-(3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid exhibits significant biological activity, particularly in biochemical processes involving amine groups. The compound's Boc group allows for controlled reactions in cellular environments. Upon deprotection under acidic conditions, the free amine can participate in various biological reactions, influencing cellular processes such as signaling pathways and enzyme interactions .

Synthetic Routes

The synthesis typically involves:

  • Protection of an amine group using di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide.
  • The reaction may occur under aqueous conditions or in organic solvents such as acetonitrile with a catalyst like 4-dimethylaminopyridine.

Industrial Production

Modern methods may utilize flow microreactor systems for more efficient and sustainable production compared to traditional batch processes. This approach allows for direct introduction of the Boc group into various organic compounds .

This compound serves multiple purposes in research and industry:

  • Peptide Synthesis: It is extensively used to protect amine groups during peptide synthesis, enhancing selectivity and yield.
  • Research Tool: Employed in organic chemistry to study reaction mechanisms and explore new synthetic pathways .
  • Pharmaceutical Development: Potential applications in drug design due to its unique structural properties that may influence biological activity .

Interaction studies have shown that 2-(3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid can interact with various enzymes and proteins, primarily through its Boc group. This interaction facilitates specific biochemical pathways while preventing unwanted side reactions during synthesis . The ability to control these interactions makes it a valuable tool in both academic research and industrial applications.

Similar Compounds

  • 2-{[(tert-butoxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclobutyl]acetic acid
    • Contains a trifluoromethyl group, altering its reactivity.
  • 2-[(tert-Butoxycarbonyl)amino]oxyacetic acid
    • Features an oxyacetic acid moiety, which may change its chemical properties.

Uniqueness

The unique cyclobutyl ring structure of 2-(3-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid imparts specific steric and electronic properties that distinguish it from similar compounds. This structural feature enhances its utility in synthesizing complex molecules and applications requiring precise control over chemical reactivity .

XLogP3

1.2

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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